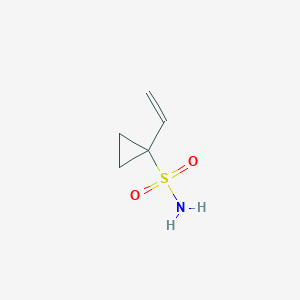

1-Ethenylcyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJXIJZKXMFPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a reactive vinyl group, and a polar sulfonamide moiety. This combination of features makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strained three-membered ring and the vinyl group offer sites for various chemical transformations, while the sulfonamide group can participate in hydrogen bonding and act as a key pharmacophore. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are available from various sources, many have not been experimentally determined and are therefore provided as predicted values.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2089277-07-4 | [3] |

| Molecular Formula | C₅H₉NO₂S | [1][2][3] |

| Molecular Weight | 147.20 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | Not available (predicted: 85-95 °C) | |

| Boiling Point | Not available (predicted: 280-300 °C at 760 mmHg) | |

| Solubility | Not available (predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water) | |

| pKa | Not available (predicted: ~10.5 for the sulfonamide N-H) | |

| LogP | Not available (predicted: ~0.8) | |

| Storage Temperature | Room Temperature | [1][2] |

| SMILES | C=CC1(CC1)S(=O)(=O)N | [1] |

| InChI | InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) | [1] |

Experimental Protocols

The primary route for the synthesis of this compound is based on a multi-step process outlined in the patent literature, specifically WO2009053281A1.[1][4] This industrial synthesis can be adapted for laboratory-scale preparation.

General Synthesis of this compound

The synthesis involves three main stages: sulfonylation of a suitable precursor, intramolecular cyclization to form the cyclopropane ring, and a final deprotection step.

1. Sulfonylation:

-

Reaction: 3-chloropropane-1-sulfonyl chloride is reacted with a protected amine, such as tert-butylamine, in the presence of a base like triethylamine.

-

Detailed Protocol:

-

To a stirred solution of tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.0 eq) dropwise.[4]

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-3-chloropropane-1-sulfonamide.

-

2. Ring-Closing Cyclization:

-

Reaction: The resulting N-tert-butyl-3-chloropropane-1-sulfonamide undergoes an intramolecular cyclization reaction using a strong base, such as n-butyllithium, to form the cyclopropane ring.[1][4]

-

Detailed Protocol:

-

Dissolve the crude N-tert-butyl-3-chloropropane-1-sulfonamide in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1]

-

Cool the solution to a low temperature, typically between -78 °C and -25 °C.[1]

-

Slowly add a solution of n-butyllithium (2.2 eq) in hexanes while maintaining the low temperature.[4]

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

3. Deprotection:

-

Reaction: The protecting group (e.g., tert-butyl) is removed from the sulfonamide nitrogen to yield the final product. This is typically achieved under acidic conditions.[1][4]

-

Detailed Protocol:

-

Dissolve the crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide in a strong acid such as formic acid.[1][4]

-

Heat the reaction mixture to 80-90 °C for several hours.[4]

-

Monitor the progress of the deprotection by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acid under reduced pressure.

-

Purify the residue by crystallization from a suitable solvent system (e.g., toluene-ethanol) to afford this compound as a solid.[1]

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the cyclopropyl protons (in the upfield region, around 0.5-1.5 ppm), and the sulfonamide NH₂ protons (a broad singlet).

-

¹³C NMR will display peaks corresponding to the vinyl carbons, the quaternary cyclopropyl carbon attached to the sulfonyl group, and the other cyclopropyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹, respectively), and the C=C stretching of the vinyl group (around 1640 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 148.2.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Applications and Future Directions

This compound serves as a versatile intermediate in several areas:

-

Drug Discovery: The sulfonamide group is a well-established pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The unique cyclopropyl and vinyl moieties can be used to explore novel chemical space and develop new drug candidates with improved potency and selectivity.[1]

-

Materials Science: The vinyl group allows for the incorporation of this molecule into polymers, potentially leading to materials with unique thermal and mechanical properties. The sulfonamide group can enhance adhesion and other surface properties.[1]

Further research is warranted to fully elucidate the experimental physicochemical properties of this compound. Detailed studies on its reactivity, particularly involving the vinyl and cyclopropyl groups, will undoubtedly open up new avenues for its application in both academic and industrial research.

References

1-Ethenylcyclopropane-1-sulfonamide molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile small molecule scaffold of interest in chemical research and drug discovery.[1] Its unique structure, featuring a strained cyclopropane ring, a sulfonamide group, and an ethenyl substituent, provides a foundation for the synthesis of more complex molecules.[2] This document summarizes the core physicochemical properties of this compound based on available data.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are presented below.

| Property | Value |

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.2 g/mol [1][2] |

| IUPAC Name | This compound[2][3] |

| CAS Number | 2089277-07-4[1] |

| Appearance | Powder[2][3] |

| Purity | Min. 95%[1] |

Structural and Synthetic Context

This compound's structure is notable for several key features that influence its reactivity and potential applications. The presence of a cyclopropane ring introduces significant angle strain, making it a reactive intermediate.[2] The sulfonamide group offers hydrogen-bonding capabilities, which can be crucial for molecular interactions in a biological context, while the ethenyl group allows for participation in reactions like polymerization and cycloaddition.[2]

This compound is utilized as a building block in the synthesis of more complex molecules and pharmaceutical intermediates.[2] Its utility is highlighted in its role as a precursor for constructing intricate pharmacophores, where the sulfonamide moiety can enhance binding affinity to biological targets.[2]

Signaling Pathways and Experimental Protocols

Currently, there is a lack of publicly available, in-depth research detailing specific signaling pathways modulated by this compound or standardized experimental protocols for its biological application. The available information primarily characterizes it as a chemical entity for laboratory use in further synthesis.[1] As such, detailed diagrams of biological pathways or experimental workflows involving this specific compound cannot be provided at this time. Further research would be required to elucidate its mechanisms of action and biological effects.

References

Key structural features of 1-Ethenylcyclopropane-1-sulfonamide

An In-depth Technical Guide on the Core Structural Features of 1-Ethenylcyclopropane-1-sulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the key structural features, physicochemical properties, and potential applications of this compound. The document synthesizes available data to offer insights into its unique chemical architecture, which combines a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a pharmacologically significant sulfonamide moiety. While experimental data for this specific molecule is limited, this guide presents predicted properties and representative experimental protocols based on closely related analogues. Furthermore, it explores the potential mechanism of action in the context of protease inhibition and outlines a logical framework for its synthesis. The information is intended to support further research and development efforts involving this and similar molecular scaffolds.

Core Structural Features

This compound is a small organic molecule with the chemical formula C₅H₉NO₂S.[1] Its structure is characterized by the convergence of three key functional groups on a single quaternary carbon, which imparts a unique combination of reactivity and conformational rigidity.

-

Strained Cyclopropane Ring: The three-membered ring system imposes significant angle strain, leading to increased p-orbital character in the C-C bonds. This feature enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions and influencing the electronic properties of the substituents.[1] In drug design, cyclopropane rings are often used as conformationally constrained bioisosteres of larger groups, which can lead to improved binding affinity and metabolic stability.

-

Ethenyl (Vinyl) Group (-CH=CH₂): The presence of a double bond introduces a site of unsaturation, allowing the molecule to participate in a variety of chemical transformations. These include polymerization, cycloaddition reactions, and electrophilic additions.[1] The vinyl group's reactivity is a key feature for its potential application in materials science as a monomer or crosslinking agent.

-

Sulfonamide Group (-SO₂NH₂): The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[2][3] It is a strong hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzyme active sites.[4] Specifically, the sulfonamide moiety is a cornerstone in the design of many protease inhibitors.[3]

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables summarize its basic identifiers and predicted physicochemical properties, alongside typical spectroscopic data for its key functional groups.

Table 1: Basic Properties and Identifiers

| Property | Value |

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.2 g/mol [1][5] |

| IUPAC Name | This compound |

| CAS Number | 2089277-07-4 |

| Appearance | Powder[1] |

| SMILES | C=CC1(CC1)S(=O)(=O)N |

| InChI Key | DAJXIJZKXMFPBG-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | The sulfonamide group may impart some aqueous solubility. |

| pKa | ~10-11 | Estimated based on typical unsubstituted sulfonamides. |

| LogP | Not available | The combination of a hydrocarbon scaffold and a polar sulfonamide suggests a moderate value. |

Table 3: Representative Spectroscopic Data

| Spectroscopy | Functional Group | Characteristic Signals |

| ¹H NMR | Vinyl Group | 5.0-6.5 ppm (multiplets) |

| Cyclopropane CH₂ | 0.5-1.5 ppm (multiplets) | |

| Sulfonamide NH₂ | Broad singlet, chemical shift is solvent-dependent | |

| ¹³C NMR | Vinyl C=C | 110-140 ppm |

| Cyclopropane C | 10-30 ppm | |

| IR (cm⁻¹) | Sulfonamide N-H | ~3300-3400 (two bands) |

| Vinyl C-H | ~3080 | |

| Vinyl C=C | ~1640 | |

| Sulfonamide S=O | ~1330 (asymmetric), ~1150 (symmetric) | |

| Mass Spec (m/z) | Molecular Ion (M+) | 147.04 |

Reactivity and Potential Transformations

The unique combination of functional groups in this compound suggests several potential chemical transformations relevant to synthetic and medicinal chemistry.

-

Vinylcyclopropane Rearrangement: Vinylcyclopropanes are known to undergo thermally or photochemically induced rearrangement to form cyclopentenes. This ring expansion reaction could be a potential pathway for accessing novel carbocyclic structures.

-

Reactions of the Vinyl Group: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and Michael additions. It can also participate in polymerization and cross-coupling reactions.

-

Modification of the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or acylated to generate a library of derivatives with potentially modulated biological activities and physicochemical properties.

Representative Experimental Protocol: Synthesis of a Vinylcyclopropyl Sulfonamide Analogue

While a specific, detailed protocol for this compound is not publicly available, the following represents a plausible, multi-step synthesis adapted from general procedures for related compounds. This protocol should be considered a representative example.

Step 1: Synthesis of N-tert-butyl-1-vinylcyclopropane-1-sulfonamide

-

Reaction Setup: A dried 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a solution of a suitable vinylcyclopropane precursor bearing a leaving group (e.g., 1-bromovinylcyclopropane, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Grignard Formation: A solution of ethylmagnesium bromide (12 mmol in THF) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.

-

Sulfonylation: Sulfuryl chloride (12 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.

-

Amination: A solution of tert-butylamine (20 mmol) in THF (20 mL) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection of the Sulfonamide

-

Reaction Setup: The purified N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (5 mmol) is dissolved in formic acid (20 mL) in a round-bottom flask.

-

Reaction: The mixture is heated to 60 °C and stirred for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the formic acid. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated. The final product, this compound, is obtained after recrystallization.

Visualizations of Pathways and Workflows

Logical Relationship of Structural Features

Caption: Structural features and their contributions.

Representative Synthetic Workflow

Caption: A representative synthetic workflow.

Potential Signaling Pathway: Protease Inhibition

Caption: General mechanism of protease inhibition.

Conclusion

This compound presents a compelling molecular architecture for further investigation in both medicinal chemistry and materials science. Its constituent functional groups suggest a rich reactivity profile and the potential for strong, specific interactions with biological targets. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The provided representative protocols and conceptual diagrams are intended to serve as a valuable resource for researchers and professionals in the field, stimulating further exploration and application of this and similar vinylcyclopropyl sulfonamide scaffolds.

References

- 1. This compound (2089277-07-4) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

Industrial Synthesis of 1-Ethenylcyclopropane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial synthesis of 1-Ethenylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The core of the industrial production revolves around a robust three-step synthetic pathway, which is detailed herein. This document includes proposed experimental protocols, tabulated quantitative data derived from analogous syntheses, and workflow visualizations to facilitate a deeper understanding and practical application of this manufacturing process. While the direct biological signaling pathways of the title compound are not extensively documented, its utility as a precursor, particularly in the design of protease inhibitors, is well-established.

Introduction

This compound possesses a unique chemical architecture, combining the high ring strain and conformational rigidity of a cyclopropane ring with a reactive ethenyl group and a pharmacophoric sulfonamide moiety. This combination of features makes it an attractive starting material for the synthesis of complex molecules in drug discovery. The industrial-scale synthesis of this compound is critical for ensuring a stable supply chain for pharmaceutical research and development. The most viable industrial synthesis is adapted from patented processes for related cyclopropyl sulfonamides, ensuring scalability and efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2089277-07-4 |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

| Storage Temperature | Room Temperature |

Industrial Synthesis Pathway

The industrial synthesis of this compound is primarily based on a three-step process outlined in patent literature for analogous cyclopropyl sulfonamides[1]. This pathway involves:

-

Sulfonylation: Reaction of a suitable precursor with a sulfonating agent to form a protected sulfonamide.

-

Cyclization: Intramolecular ring-closure to form the cyclopropane ring.

-

Deprotection: Removal of the protecting group to yield the final product.

An alternative conceptual pathway involves the conversion of 1-ethenylcyclopropane-1-carboxylic acid to the corresponding sulfonamide.

Primary Industrial Pathway

The most common industrial approach is a one-pot synthesis that proceeds through a protected intermediate, which is not isolated, thereby increasing efficiency and yield[1].

Caption: Primary industrial synthesis pathway for this compound.

Alternative Conceptual Pathway

An alternative, though less documented for industrial scale, route could involve the conversion of a carboxylic acid precursor.

Caption: Alternative conceptual synthesis pathway.

Experimental Protocols

The following are detailed, plausible experimental protocols for the primary industrial synthesis pathway. These are based on established procedures for similar molecules and should be adapted and optimized for specific plant and safety requirements.

Step 1 & 2: One-Pot Sulfonylation and Cyclization

This procedure combines the formation of the protected sulfonamide and its subsequent cyclization into a single, efficient process.

Caption: Experimental workflow for the one-pot sulfonylation and cyclization.

Protocol:

-

A suitable reactor is charged with toluene, tert-butylamine (1.2 eq), and triethylamine (1.2 eq).

-

The mixture is cooled to 0-5 °C with stirring.

-

A solution of 3-chloro-1-propenesulfonyl chloride (1.0 eq) in toluene is added dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at 5 °C for an additional 10 minutes after the addition is complete.

-

The mixture is allowed to warm to room temperature and then quenched by the addition of 1 M aqueous hydrochloric acid.

-

The layers are separated, and the organic layer is washed with water.

-

Water is removed from the organic layer by azeotropic distillation.

-

The resulting anhydrous toluene solution of N-tert-butyl-3-chloro-1-propenesulfonamide is cooled to -30 °C.

-

n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, maintaining the temperature below -25 °C.

-

After the addition, the mixture is stirred at -30 °C for 30 minutes and then allowed to warm to 0 °C.

-

The reaction is quenched by the careful addition of water.

-

The layers are separated, and the organic layer is washed with water and then concentrated under reduced pressure to yield crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide.

Table 2: Quantitative Data for Sulfonylation and Cyclization

| Parameter | Value |

| tert-Butylamine | 1.2 molar equivalents |

| Triethylamine | 1.2 molar equivalents |

| n-Butyllithium | 2.2 molar equivalents |

| Sulfonylation Temperature | 0-10 °C |

| Cyclization Temperature | -30 to 0 °C |

| Solvents | Toluene, THF (for cyclization) |

| Plausible Yield | 75-85% (for the two steps) |

Step 3: Deprotection

The final step involves the removal of the tert-butyl protecting group to afford the target compound.

Protocol:

-

The crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide from the previous step is dissolved in formic acid.

-

The solution is heated to 80 °C for approximately 20 hours, during which a slow stream of nitrogen is bubbled through the mixture.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, the mixture is concentrated to dryness under reduced pressure.

-

Residual formic acid is removed by co-evaporation with toluene (2x).

-

The crude product is purified by crystallization from a toluene/ethanol mixture.

Table 3: Quantitative Data for Deprotection

| Parameter | Value |

| Reagent | Formic Acid (in excess) |

| Temperature | 80 °C |

| Reaction Time | ~20 hours |

| Purification | Crystallization (Toluene/Ethanol) |

| Plausible Overall Yield | 70-75% (from starting sulfonyl chloride) |

| Purity | >99% |

Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with biological signaling pathways. Its primary significance in the context of drug development lies in its role as a versatile synthetic intermediate. The sulfonamide group is a known pharmacophore that can participate in hydrogen bonding with biological targets, and the vinylcyclopropane moiety can be further functionalized to create complex molecular scaffolds[1]. It is particularly noted for its use in the design of protease inhibitors[1].

Researchers and drug development professionals are encouraged to consider this molecule as a key starting material for generating novel compounds for screening in various therapeutic areas. The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for target proteins.

Conclusion

The industrial synthesis of this compound is a well-defined and efficient process, adaptable from established methods for related cyclopropyl sulfonamides. The one-pot sulfonylation and cyclization, followed by deprotection, provides a scalable and high-yielding route to this valuable building block. While its direct biological activity is not yet fully characterized, its utility in the synthesis of more complex and potent pharmaceutical agents is clear. This guide provides the necessary technical details to support the production and application of this compound in research and drug development.

References

The Strained Cyclopropane Ring in Sulfonamides: A Gateway to Novel Reactivity and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into sulfonamide scaffolds introduces a fascinating dimension of chemical reactivity and biological activity. The inherent ring strain of the three-membered ring, estimated to be around 27 kcal/mol, renders it susceptible to a variety of transformations not readily observed in its acyclic counterparts. This unique reactivity profile, coupled with the proven pharmacological importance of the sulfonamide functional group, has made cyclopropyl sulfonamides attractive building blocks in medicinal chemistry and drug discovery.[1][2]

This technical guide provides a comprehensive overview of the reactivity of the strained cyclopropane ring within sulfonamide-containing molecules. It delves into the key ring-opening, cycloaddition, and rearrangement reactions, offering detailed experimental protocols for seminal transformations. Furthermore, this guide explores the biological implications of this structural motif, highlighting its role in the development of potent therapeutic agents.

Synthesis of Cyclopropyl Sulfonamides

The synthesis of cyclopropyl sulfonamides can be broadly categorized into two main approaches: the formation of the sulfonamide moiety on a pre-existing cyclopropylamine or the construction of the cyclopropane ring on a sulfonamide precursor.

A common and efficient method for the N-cyclopropylation of sulfonamides involves the use of cyclopropylboronic acid in the presence of a copper catalyst.[3] This method offers good to excellent yields for a variety of sulfonamides.

Another versatile approach involves the intramolecular cyclization of a sulfonamide precursor. For instance, N-tert-butyl-(3-chloro)propyl sulfonamide can undergo ring closure upon treatment with a strong base like n-butyl lithium to form the corresponding cyclopropane sulfonic acid tert-butylamide, which can then be deprotected to yield the primary cyclopropyl sulfonamide.

Key Reactions of the Cyclopropane Ring in Sulfonamides

The high degree of s-character in the C-C bonds of the cyclopropane ring imparts partial π-character, allowing it to participate in a range of reactions typically associated with unsaturated systems. This reactivity is often unlocked or directed by the electronic nature of the substituents on both the cyclopropane ring and the sulfonamide nitrogen.

Ring-Opening Reactions

The relief of ring strain is a powerful driving force for ring-opening reactions of cyclopropanes. In the context of sulfonamides, particularly those with donor-acceptor substitution patterns on the cyclopropane ring, this reactivity can be harnessed for the synthesis of complex acyclic molecules.

A notable example is the Lewis acid-catalyzed 1,3-aminothiolation of donor-acceptor (D-A) cyclopropanes.[4] In this reaction, a sulfonamide acts as the nitrogen source, and a sulfenamide provides the thiol equivalent, leading to the formation of γ-aminated α-thiolated malonic diesters.

Table 1: Lewis Acid Catalyzed 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes

| Entry | Donor-Acceptor Cyclopropane | Sulfenamide | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-(phenylthio)phthalimide | Yb(OTf)₃ | DCE | 60 | 12 | 87 |

| 2 | Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | N-(phenylthio)phthalimide | Yb(OTf)₃ | DCE | 60 | 12 | 85 |

| 3 | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | N-(phenylthio)phthalimide | Yb(OTf)₃ | DCE | 60 | 12 | 82 |

Data synthesized from Guin et al., Org. Lett. 2020, 22, 9, 3573–3577.[4]

To a solution of diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol) and N-(phenylthio)phthalimide (0.24 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added Yb(OTf)₃ (10 mol %). The reaction mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired γ-aminated α-thiolated malonic diester.

Cycloaddition Reactions

The "double bond character" of the cyclopropane ring allows it to participate in cycloaddition reactions, serving as a three-carbon synthon. This has been effectively utilized in the synthesis of five- and six-membered heterocyclic systems containing a sulfonamide moiety.

Donor-acceptor cyclopropanes can undergo formal [3+2] cycloadditions with various dipolarophiles. For instance, the reaction of D-A cyclopropanes with N-sulfinylamines, catalyzed by a Lewis acid, provides access to cyclic sulfinamides, which can be subsequently oxidized to the corresponding sulfonamides (sultams).[5][6][7]

A photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins has also been reported. This reaction proceeds via a nitrogen-centered radical formed by the oxidation of the sulfonamide aza-anion. The subsequent ring opening of the cyclopropane and addition to the olefin leads to the formation of highly functionalized trans-cyclopentanes.

Table 2: Photoredox-Catalyzed [3+2] Cycloaddition of N-Sulfonyl Cyclopropylamines

| Entry | N-Sulfonyl Cyclopropylamine | Olefin | Photocatalyst | Solvent | Time (h) | Yield (%) | dr |

| 1 | N-(cyclopropyl)tosylamide | Dimethyl maleate | 4CzIPN | DMSO | 24 | 85 | >20:1 |

| 2 | N-(cyclopropyl)mesylamide | Dimethyl maleate | 4CzIPN | DMSO | 24 | 78 | >20:1 |

| 3 | N-(cyclopropyl)tosylamide | N-Phenylmaleimide | 4CzIPN | DMSO | 24 | 92 | >20:1 |

Data synthesized from the supporting information of relevant studies on photoredox catalysis.

In a nitrogen-filled glovebox, a vial was charged with N-(cyclopropyl)tosylamide (0.1 mmol), dimethyl maleate (0.2 mmol), 4CzIPN (1 mol %), and DMSO (1 mL). The vial was sealed and removed from the glovebox. The reaction mixture was stirred and irradiated with a blue LED lamp for 24 hours. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield the corresponding cyclopentane derivative.

Rearrangement Reactions

Rearrangements involving the cyclopropane ring in sulfonamides can lead to the formation of valuable heterocyclic structures. While direct rearrangements of N-cyclopropyl sulfonamides are less commonly reported, analogies can be drawn from the reactivity of N-cyclopropyl amides.

For instance, N-cyclopropyl amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, depending on the reaction conditions and the nature of the Lewis acid.[8][9] It is plausible that N-cyclopropyl sulfonamides could undergo similar transformations, although this area remains less explored.

Another potential rearrangement pathway involves the formation of a nitrenium ion from an N-cyclopropyl-N-arylsulfonamide precursor. Computational and experimental studies on related N-cyclopropyl-N-aryl amines have shown that the resulting nitrenium ion can undergo cyclopropyl ring expansion to form an azetidinium ion or eliminate ethylene. The specific pathway is influenced by the stability of the nitrenium ion.

References

- 1. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. books.google.cn [books.google.cn]

- 4. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. (PDF) Synthesis and Biological Evaluation of Cyclopropyl [research.amanote.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethenyl Group: A Linchpin in the Reactivity of 1-Ethenylcyclopropane-1-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclopropane-1-sulfonamide is a versatile bifunctional molecule that holds significant promise in synthetic chemistry and drug discovery. The unique juxtaposition of a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a polar sulfonamide moiety imparts a rich and diverse chemical reactivity to this compound. This technical guide provides a comprehensive overview of the pivotal role of the ethenyl group in the chemical transformations of this compound. It delves into the key reaction classes, including cycloadditions and ring-opening reactions, and provides detailed experimental protocols for the synthesis of the core molecule. The guide also presents quantitative data from related systems to illustrate the potential reactivity and offers visualizations of key reaction pathways to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The strategic combination of a vinyl group and a cyclopropane ring in this compound creates a molecule with a unique electronic and steric profile. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, while the π-system of the ethenyl group provides a handle for a variety of addition and cycloaddition reactions. The sulfonamide group, a well-established pharmacophore, not only influences the molecule's polarity and potential for biological interactions but also modulates the reactivity of the adjacent functionalities.[1] This guide focuses specifically on the role of the ethenyl group as a key determinant of the molecule's reactivity, exploring how its presence enables a range of valuable chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂S | [2] |

| Molecular Weight | 147.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2089277-07-4 | [2] |

| Appearance | Powder | [2] |

| SMILES | C=CC1(CC1)S(=O)(=O)N | [2] |

| InChI | InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, as outlined in various patents and synthetic communications. A general and scalable protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloropropane sulfonyl chloride

-

tert-Butylamine

-

Triethylamine

-

Toluene

-

n-Butyl lithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF)

-

Formic acid

-

Ethanol

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

-

To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene at 0-5 °C, add 3-chloropropane sulfonyl chloride (0.8 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

-

Stir the resulting mixture at 5 °C for an additional 10 minutes.

-

The reaction mixture containing the N-tert-butyl-3-chloropropanesulfonamide can be used directly in the next step without isolation.[3]

Step 2: Ring Closure to form N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide

-

Cool the toluene solution from Step 1 to -50 °C to -20 °C in a dry, inert atmosphere.

-

Add a solution of n-butyl lithium in hexanes (2.0-2.2 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by adding water.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

The resulting solution of N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide in toluene/THF can be used in the final step.[3]

Step 3: Deprotection to this compound

-

To the solution from Step 2, add formic acid (excess).

-

Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and remove the excess formic acid and toluene by co-evaporation with toluene.

-

Crystallize the residue from a mixture of toluene and ethanol (preferably >3:1 ratio) to afford pure this compound.[3]

Role of the Ethenyl Group in Chemical Reactions

The ethenyl group is the primary site of reactivity in many transformations of this compound, participating in a variety of reactions that lead to the formation of more complex molecular architectures.

Cycloaddition Reactions

The electron-rich double bond of the ethenyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered rings.

Caption: General workflow for a [3+2] cycloaddition reaction.

The ethenyl group can also serve as a dienophile in [4+2] Diels-Alder cycloadditions with a suitable diene. This reaction would lead to the formation of a six-membered ring fused to the cyclopropane. The sulfonamide group, being electron-withdrawing, can influence the reactivity of the dienophile.

Caption: General workflow for a Diels-Alder reaction.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions, often initiated by an interaction with the ethenyl group, particularly in the presence of transition metal catalysts or under thermal conditions.

Rhodium and other transition metals can catalyze the ring-opening of vinylcyclopropanes to form metallacyclic intermediates, which can then participate in a variety of subsequent reactions.[5] The ethenyl group plays a crucial role in coordinating to the metal center, thus facilitating the cleavage of the distal cyclopropane bond.

Caption: Metal-catalyzed ring-opening mechanism.

The ethenyl group can also be susceptible to radical addition, which can trigger the ring-opening of the cyclopropane. For instance, the addition of a thiyl radical to the double bond can lead to a radical intermediate that subsequently undergoes ring-opening to form a more stable radical, which can then be trapped.[6]

Caption: Radical-initiated ring-opening process.

Quantitative Data

Due to the limited availability of specific experimental data for reactions of this compound, this section provides representative quantitative data from closely related vinylcyclopropane systems to illustrate the potential yields and conditions for analogous reactions.

Table 2: Representative Yields for [3+2] Cycloadditions of Vinylcyclopropanes

| Vinylcyclopropane Derivative | Dipole | Catalyst/Conditions | Product | Yield (%) | Reference |

| (1-Cyclopropylvinyl)benzene | Acetylenic Sulfone | Visible Light, Ir catalyst | Cyclopentene derivative | 46 | [4] |

| Substituted Vinylcyclopropane | Nitrone | Thermal | Isoxazolidine | 70-90 | General |

Table 3: Representative Yields for Rhodium-Catalyzed Rearrangements of Vinylcyclopropanes

| Vinylcyclopropane Derivative | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Racemic Vinyl gem-difluorocyclopropane | [Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAP | DCM/PhF | 25 | Chiral Cyclopentenone | 85-95 | |

| Racemic Vinyl gem-difluorocyclopropane | [Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAP | DCM/PhF | 25 | Chiral gem-difluorocyclopentene | 80-92 |

Conclusion and Future Outlook

The ethenyl group in this compound is a critical functional handle that dictates its participation in a wide array of chemical transformations. Its ability to engage in cycloaddition reactions provides a direct route to valuable five- and six-membered ring systems. Furthermore, its role in initiating ring-opening reactions of the strained cyclopropane ring, either through transition metal catalysis or radical pathways, opens up avenues for the synthesis of diverse acyclic and cyclic compounds.

While the fundamental reactivity of the vinylcyclopropane and sulfonamide moieties is well-understood, the specific exploration of this compound in these reactions remains an area ripe for investigation. Future research should focus on the systematic study of its cycloaddition and ring-opening reactions to fully elucidate its synthetic potential. The development of stereoselective transformations of this versatile building block will be particularly valuable for its application in the synthesis of complex, biologically active molecules and in the development of novel therapeutics. The insights provided in this guide are intended to serve as a foundation and inspiration for such future endeavors in this exciting area of chemical research.

References

Preliminary Biological Screening of Novel Cyclopropyl Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of novel cyclopropyl sulfonamide derivatives. Cyclopropyl sulfonamides are a promising class of compounds with potential therapeutic applications spanning from anticancer to antimicrobial agents. This document outlines the typical experimental workflow, key assays, and data presentation strategies to effectively evaluate the biological activity of these novel chemical entities.

Introduction to Cyclopropyl Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] The incorporation of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Preliminary biological screening is a critical step in the drug discovery pipeline to identify promising lead compounds within a series of novel cyclopropyl sulfonamides. This process typically involves a cascade of in vitro assays to determine cytotoxic, antimicrobial, and enzyme inhibitory activities, followed by potential in vivo validation.

General Synthesis Outline

The synthesis of novel cyclopropyl sulfonamide derivatives is the foundational step before any biological evaluation can commence. While specific synthetic routes will vary depending on the target molecule, a general workflow can be depicted. Typically, this involves the reaction of a sulfonyl chloride with an appropriate amine, where one of the components contains the cyclopropyl group.

References

Spectroscopic and Synthetic Profile of 1-Ethenylcyclopropane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic protocol for the novel compound 1-Ethenylcyclopropane-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles and data from analogous structures. These predictions serve as a robust reference for researchers engaged in the synthesis, identification, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimated based on the analysis of its structural components: a cyclopropane ring, an ethenyl (vinyl) group, and a sulfonamide moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (vinyl, CH) | 5.8 - 6.0 | dd | Jtrans ≈ 17, Jcis ≈ 10 |

| H (vinyl, CH₂) | 5.0 - 5.3 | m | - |

| H (cyclopropyl, CH₂) | 0.8 - 1.5 | m | - |

| H (sulfonamide, NH₂) | 4.5 - 5.5 | s (broad) | - |

Note: Chemical shifts are referenced to TMS (0 ppm) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Multiplicity: s = singlet, dd = doublet of doublets, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C (quaternary, cyclopropyl) | 35 - 45 |

| C (vinyl, CH) | 135 - 145 |

| C (vinyl, CH₂) | 115 - 125 |

| C (cyclopropyl, CH₂) | 10 - 20 |

Note: Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3400 - 3200 | Medium, Doublet |

| C-H Stretch (vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (cyclopropyl) | 3000 - 2900 | Medium |

| C=C Stretch (vinyl) | 1650 - 1630 | Medium |

| S=O Stretch (sulfonamide) | 1350 - 1310 and 1160 - 1120 | Strong, Asymmetric & Symmetric |

| C-N Stretch | 1100 - 1000 | Medium |

| C-S Stretch | 800 - 700 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | m/z Ratio | Fragmentation Pathway |

| [M]⁺ | 147.04 | Molecular Ion |

| [M-SO₂]⁺ | 83.04 | Loss of sulfur dioxide |

| [M-NH₂]⁺ | 131.03 | Loss of amino radical |

| [C₅H₇]⁺ | 67.05 | Ethenylcyclopropyl cation |

Note: Based on Electron Ionization (EI) Mass Spectrometry. The fragmentation of sulfonamides can be complex and may involve rearrangements.[1][2]

Proposed Experimental Protocols

The following protocols outline a potential synthetic route and the subsequent spectroscopic analysis for this compound.

Synthesis of this compound

A plausible synthetic approach involves the sulfonylation of a suitable precursor followed by the introduction of the ethenyl group. A general procedure for the synthesis of a related compound, cyclopropyl sulfonamide, has been reported and can be adapted.[3][4]

Step 1: Synthesis of a Protected Cyclopropane Sulfonamide Intermediate

-

To a solution of a suitable starting material, such as a protected 1-halocyclopropane, in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add a solution of n-butyllithium.

-

After stirring for a defined period, bubble sulfur dioxide gas through the reaction mixture.

-

Quench the reaction with N-chlorosuccinimide to form the corresponding sulfonyl chloride.

-

React the crude sulfonyl chloride with an excess of a protected amine (e.g., tert-butylamine) in the presence of a base like triethylamine to yield the protected sulfonamide.

Step 2: Introduction of the Ethenyl Group and Deprotection

-

Further functionalization to introduce the ethenyl group at the 1-position of the cyclopropane ring would be required. This could potentially be achieved through a multi-step sequence involving conversion of another functional group.

-

Finally, deprotection of the sulfonamide (e.g., using a strong acid like trifluoroacetic acid if a tert-butyl protecting group is used) would yield the target compound, this compound.[3]

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., using a direct insertion probe for EI or electrospray ionization for ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 4. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrogen-Bonding Potential of 1-Ethenylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the hydrogen-bonding potential of 1-Ethenylcyclopropane-1-sulfonamide, a versatile building block in medicinal chemistry. Given the critical role of hydrogen bonds in molecular recognition and drug-target interactions, a thorough understanding of this compound's capabilities is essential for its effective application in drug design and development.

Physicochemical Properties

This compound (CAS: 2089277-07-4) is a small molecule featuring a unique combination of a strained cyclopropane ring, a vinyl group, and a sulfonamide moiety.[1][2][3] These structural features contribute to its distinct chemical reactivity and potential for forming specific intermolecular interactions.

| Property | Value |

| Molecular Formula | C₅H₉NO₂S[1][2] |

| Molecular Weight | 147.2 g/mol [1][2] |

| IUPAC Name | This compound[1][3] |

| Appearance | Powder[1][3] |

| SMILES | C=CC1(CC1)S(=O)(=O)N[1] |

| InChI Key | DAJXIJZKXMFPBG-UHFFFAOYSA-N[1] |

Hydrogen-Bonding Potential

The hydrogen-bonding capability of this compound is primarily dictated by its sulfonamide functional group (-SO₂NH₂). This group provides both hydrogen bond donors and acceptors, making the molecule capable of participating in a variety of intermolecular interactions.[4][5][6]

-

Hydrogen Bond Donors: The two protons attached to the nitrogen atom of the sulfonamide group can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

The presence of both donor and acceptor sites allows for the formation of self-associated structures, such as dimers and chains, which are commonly observed in the crystal structures of sulfonamides.[4][6] The specific hydrogen-bonding patterns can vary depending on the steric and electronic environment of the molecule.[4][5]

Predicted Hydrogen-Bonding Parameters

| Parameter | Predicted Characteristic |

| Hydrogen Bond Donor Count | 2 (N-H protons) |

| Hydrogen Bond Acceptor Count | 2 (S=O oxygens) |

| Potential H-Bonding Motifs | Dimer (R²₂(8)), Chain (C(4)) |

| Typical N-H···O Bond Length | 2.8 - 3.2 Å |

| Typical N-H···O Bond Energy | 3 - 7 kcal/mol |

Experimental Protocols for Determining Hydrogen-Bonding Potential

A combination of spectroscopic and crystallographic techniques can be employed to experimentally characterize the hydrogen-bonding potential of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature ¹H NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[7]

Objective: To determine the thermodynamic parameters (ΔH° and ΔS°) of intermolecular hydrogen bond formation.

Methodology:

-

Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., deuterated chloroform or dichloromethane) at various concentrations.

-

Acquire ¹H NMR spectra at a range of temperatures (e.g., 200 K to 313 K).[7]

-

Monitor the chemical shift of the sulfonamide N-H protons. A downfield shift upon cooling is indicative of increased hydrogen bonding.[7]

-

By analyzing the concentration and temperature dependence of the N-H chemical shifts, the equilibrium constant for self-association can be determined at each temperature.

-

A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to extract the enthalpy and entropy of hydrogen bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of hydrogen bonding by observing shifts in the vibrational frequencies of the involved functional groups.[8]

Objective: To identify the presence of hydrogen-bonded species and qualitatively assess the strength of the interactions.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., carbon tetrachloride) at varying concentrations.

-

Acquire FTIR spectra in the mid-IR region (4000-400 cm⁻¹).

-

Analyze the N-H and S=O stretching vibration bands.

-

In the absence of hydrogen bonding (at very dilute concentrations), sharp N-H stretching bands are expected around 3350-3310 cm⁻¹.[9]

-

Upon increasing the concentration, the formation of hydrogen bonds will lead to the appearance of broader, red-shifted N-H stretching bands at lower wavenumbers.

-

Similarly, the S=O stretching bands may also show a shift upon involvement in hydrogen bonding.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure and intermolecular interactions, including hydrogen bonding.[10]

Objective: To determine the precise geometry of hydrogen bonds and the overall packing arrangement in the crystal lattice.

Methodology:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to obtain the atomic coordinates.

-

Analyze the crystal packing to identify and characterize all intermolecular hydrogen bonds, including their bond lengths and angles.

-

The graph-set notation can be used to describe the hydrogen-bonding patterns observed in the crystal structure.[4]

Visualizing Hydrogen-Bonding Interactions

The following diagrams illustrate the potential hydrogen-bonding motifs of this compound.

Caption: Potential hydrogen-bonded dimer of this compound.

References

- 1. This compound (2089277-07-4) for sale [vulcanchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen bonding in sulfonamides. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

In-Depth Technical Guide: Theoretical and Computational Modeling of 1-Ethenylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 1-Ethenylcyclopropane-1-sulfonamide, a versatile building block with significant potential in materials science and pharmaceutical development. This document details the molecule's physicochemical properties, a robust synthetic pathway, and its putative role as a serine protease inhibitor, particularly in the context of Hepatitis C Virus (HCV) NS3/4A protease.

Physicochemical and Structural Data

This compound is a small molecule characterized by a unique combination of a strained cyclopropane ring, a vinyl group, and a sulfonamide moiety. These features confer distinct reactivity and potential for diverse applications.[1]

| Property | Value |

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.2 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 2089277-07-4 |

| Appearance | Powder[1][2] |

| Storage Temperature | Room Temperature[1][2] |

| SMILES | C=CC1(CC1)S(=O)(=O)N[1][2] |

| InChI Key | DAJXIJZKXMFPBG-UHFFFAOYSA-N[1][2] |

Theoretical and Computational Modeling

While specific computational studies on this compound are not extensively available in public literature, density functional theory (DFT) calculations on analogous sulfonamide and vinylcyclopropane structures provide insights into its molecular properties. DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are standard for optimizing molecular geometry and predicting spectroscopic and electronic properties.[3][4][5]

Key Computational Parameters (Predicted based on related structures):

| Parameter | Predicted Value/Characteristic |

| Bond Lengths (Å) | C-S: ~1.78, S-N: ~1.65, S=O: ~1.45, C=C: ~1.34 |

| Bond Angles (°) | O-S-O: ~120, C-S-N: ~107 |

| Dipole Moment | Expected to be significant due to the polar sulfonamide group. |

| Frontier Molecular Orbitals | HOMO likely localized on the vinyl group and sulfonamide nitrogen, while the LUMO is expected on the sulfonyl group. |

| Electrostatic Potential | Negative potential around the oxygen and nitrogen atoms of the sulfonamide group, indicating sites for electrophilic attack and hydrogen bonding. |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process adapted from patented industrial methodologies for cyclopropyl sulfonamides.[1]

Synthesis of this compound

Step 1: Sulfonylation

-

Reaction: Chloropropane sulfonyl chloride is reacted with tert-butyl amine to form an intermediate N-tert-butyl-3-chloropropanesulfonamide.

-

Reagents: Chloropropane sulfonyl chloride, tert-butyl amine, triethylamine (as a base).

-

Solvent: Toluene or methyl tetrahydrofuran.

-

Temperature: -50°C to ambient temperature.

-

Procedure: To a solution of tert-butyl amine in the chosen solvent, chloropropane sulfonyl chloride is added dropwise at low temperature. Triethylamine is added to neutralize the generated HCl. The reaction is stirred for several hours until completion, monitored by TLC.

Step 2: Ring-Closing Cyclization

-

Reaction: The intermediate sulfonamide is treated with a strong base to induce intramolecular cyclization, forming the cyclopropane ring.

-

Reagents: N-tert-butyl-3-chloropropanesulfonamide, n-butyl lithium.

-

Solvent: Toluene/THF mixture.

-

Temperature: -25°C to 0°C.

-

Procedure: The intermediate from Step 1 is dissolved in a toluene/THF mixture and cooled. n-Butyl lithium is added slowly, and the reaction is stirred at low temperature for several hours. The reaction is quenched with an aqueous acid solution.

Step 3: Deprotection

-

Reaction: The tert-butyl protecting group is cleaved to yield the final this compound.

-

Reagents: N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide, formic acid or trifluoroacetic acid.

-

Procedure: The protected sulfonamide is treated with a strong acid and stirred until the deprotection is complete.

Purification:

-

The crude product is purified by co-evaporation with toluene to remove residual solvents, followed by crystallization from a toluene-ethanol mixture.[1]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. Expected ¹H NMR signals include peaks for the vinyl protons and the cyclopropyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the S=O stretching of the sulfonyl group and the N-H stretching of the sulfonamide.

-

Mass Spectrometry (MS): The molecular weight of the synthesized compound is confirmed by mass spectrometry.

Experimental Workflow

Biological Activity and Signaling Pathway

Sulfonamide derivatives are a well-established class of protease inhibitors.[6] The structural features of this compound, particularly the sulfonamide group, make it a candidate for interaction with the active sites of proteases. Specifically, cyclopropyl sulfonamides have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[7][8]

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins. Inhibition of this protease blocks viral replication.

Putative Inhibition of HCV NS3/4A Protease Signaling

Applications in Drug Development and Materials Science

The unique structural characteristics of this compound open up possibilities in two main areas:

-

Drug Development: As a scaffold for protease inhibitors, this molecule can be further modified to enhance potency and selectivity for various therapeutic targets, including viral proteases like HCV NS3/4A and other serine proteases involved in a range of diseases.[1][6][9] The sulfonamide group's ability to form hydrogen bonds is crucial for its binding affinity to biological targets.[1]

-

Materials Science: The presence of the ethenyl (vinyl) group allows for the incorporation of this molecule into polymers through radical or ionic chain-growth mechanisms. This could lead to the development of novel polymers with enhanced properties, such as improved mechanical strength when used as a crosslinking agent in epoxy resins, or enhanced adhesion and corrosion resistance as a coating additive.[1]

Conclusion

This compound is a molecule with significant potential, bridging the fields of medicinal chemistry and materials science. While detailed experimental and computational data for this specific compound are not widely published, this guide provides a comprehensive framework based on established principles and data from closely related structures. Further research into the specific biological targets and material properties of this compound is warranted to fully explore its potential applications.

References

- 1. This compound (2089277-07-4) for sale [vulcanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel, sulfonamide linked inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel potent inhibitors of hepatitis C virus (HCV) NS3 protease with cyclic sulfonyl P3 cappings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes: Synthesis and Utility of 1-Ethenylcyclopropane-1-sulfonamide

Introduction

1-Ethenylcyclopropane-1-sulfonamide is a versatile chemical scaffold characterized by a strained cyclopropane ring, a sulfonamide group, and an ethenyl (vinyl) substituent.[1] This unique combination of functional groups imparts distinct reactivity, making it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety provides hydrogen-bonding capabilities, which can enhance binding affinity to biological targets, while the vinyl group allows for polymerization and other addition reactions.[1] Consequently, this compound serves as a precursor in the development of novel therapeutics, such as protease inhibitors, and as a component in advanced polymers.[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in various research and development settings.

| Property | Value |

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2089277-07-4 |

| Appearance | Powder |

| Purity | Min. 95% |

| Storage Temperature | Room Temperature |

| SMILES | C=CC1(CC1)S(=O)(=O)N |

| InChI Key | DAJXIJZKXMFPBG-UHFFFAOYSA-N |

Multi-Step Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound from a putative starting material, 3-Chloro-4-pentene-1-sulfonyl chloride.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a general methodology for the synthesis of cyclopropyl sulfonamides and have been adapted for the specific preparation of this compound.[1]

Step 1: Synthesis of N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (Sulfonylation)

-

Reagents and Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.0 equivalent) in toluene.

-

Cool the solution to 0°C using an ice bath.

-

-

Reaction:

-

Slowly add a solution of 3-chloro-4-pentene-1-sulfonyl chloride (1.0 equivalent) in toluene to the cooled tert-butylamine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide, which can be used in the next step without further purification.

-

Step 2: Synthesis of N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide (Ring Closing)

-

Reagents and Setup:

-

Dissolve the crude N-(tert-Butyl)-3-chloro-4-pentene-1-sulfonamide (1.0 equivalent) from the previous step in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -25°C using a dry ice/acetone bath.

-

-

Reaction:

-

Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) to the cooled sulfonamide solution, maintaining the temperature below -20°C.

-

After the addition, stir the reaction mixture at -25°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water at 0°C.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (Deprotection)

-

Reagents and Setup:

-

Place the purified N-(tert-Butyl)-1-ethenylcyclopropane-1-sulfonamide (1.0 equivalent) in a round-bottom flask.

-

Add formic acid (sufficient to dissolve the starting material).

-

-

Reaction:

-

Heat the reaction mixture to 80°C and stir for 20 hours. It is recommended to bubble a slow stream of nitrogen through the solution to facilitate the removal of gaseous byproducts.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

-

To remove residual formic acid, co-evaporate the residue with toluene (2 x 250 mL for a 0.5 mol scale reaction).[1]

-

Recrystallize the resulting solid from a toluene/ethanol mixture to afford the final product, this compound.[1]

-

References

Using 1-Ethenylcyclopropane-1-sulfonamide as a pharmaceutical intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Ethenylcyclopropane-1-sulfonamide, a key pharmaceutical intermediate. This document details its chemical properties, synthesis protocols, and its significant role in the development of antiviral therapies, particularly in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir.

Physicochemical Properties

This compound is a versatile building block in medicinal chemistry.[1] Its unique structure, featuring a strained cyclopropane ring, a sulfonamide group, and an ethenyl substituent, imparts specific reactivity and functionality crucial for its role as a pharmaceutical intermediate.[1] The sulfonamide group, in particular, enhances the potential for hydrogen bonding, which can be critical for the binding affinity of the final drug product to its biological target.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂S | [1][2][3] |

| Molecular Weight | 147.2 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 2089277-07-4 | [2] |

| Appearance | Powder | [1][3] |

| Purity | Min. 95% (Commercially available) | [2] |

| Storage Temperature | Room Temperature | [1][3] |

Synthesis Protocol

The industrial synthesis of cyclopropane sulfonamides, adaptable for this compound, is outlined in patent literature (WO2009053281A1).[1][4][5][6] The process involves a three-step sequence that can be performed without the isolation of intermediates, making it efficient for large-scale manufacturing.[4][6]

Experimental Protocol: General Procedure for Cyclopropyl Sulfonamide Synthesis

This protocol is adapted from the general method described for cyclopropyl sulfonamides and should be optimized for the synthesis of the 1-ethenyl derivative.

Step 1: Sulfonylation

-

To a solution of an appropriate chloropropane sulfonyl chloride in a suitable solvent (e.g., toluene), tert-butylamine is added at a controlled low temperature.

-

This reaction forms the N-tert-butyl-(3-chloro)propyl sulfonamide intermediate.

Step 2: Ring Closure

-

The intermediate from Step 1 is treated with an n-alkyl lithium reagent, such as n-butyl lithium, in a solvent mixture like toluene and tetrahydrofuran (THF).[1]

-

The reaction is typically conducted at low temperatures, ranging from -70°C to 0°C, to facilitate the cyclopropane ring formation.[4]

Step 3: Deprotection

-

The tert-butyl protecting group is cleaved using an acid, with formic acid being a preferred reagent over more environmentally challenging options like trifluoroacetic acid.[1][4][6]

-